![molecular formula C16H20ClN5O2S B2633062 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine CAS No. 1448034-77-2](/img/structure/B2633062.png)
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
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Overview
Description
The compound “6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine” is a complex organic molecule that contains a piperazine ring, a pyridazine ring, and a sulfonyl group attached to a chlorophenyl group . Piperazine rings are common in many pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings would add rigidity to the structure, while the sulfonyl and amine groups could participate in hydrogen bonding .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of this specific compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amine groups could increase its solubility in polar solvents .
Scientific Research Applications
Antimicrobial and Antimalarial Activity
Research into sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, related to the specified chemical structure, has shown promise in antimicrobial and antimalarial activities. Synthesized compounds were evaluated against gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth. Such findings suggest potential applications in developing new antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).
Antifungal and Anthelmintic Activity
Derivatives of the chemical structure have been synthesized and screened for their biological activity, including antibacterial, antifungal, and anthelmintic properties. The study indicates some derivatives exhibit significant biological activities, suggesting their potential as base structures for developing agents against fungal and parasitic infections (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Antiviral Activity
The synthesis of derivatives with the sulfonamide group has demonstrated antiviral properties, particularly against the tobacco mosaic virus. This highlights the potential of such compounds in the development of new antiviral drugs, offering a pathway for further research in combating viral infections (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010).
Anticancer Activity
Studies on the piperazine derivatives have also revealed their anticancer potential. Certain derivatives have shown antiproliferative effects against various human cancer cell lines, indicating the significance of these compounds in developing novel anticancer therapies. The research suggests the exploration of these derivatives as potential anticancer agents, with some compounds exhibiting promising activity in preliminary tests (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Alzheimer’s Disease Treatment
Derivatives synthesized for the treatment of Alzheimer's disease have shown enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's. This demonstrates the potential application of these compounds in the development of treatments for neurodegenerative diseases, providing a foundation for further research in this area (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, M. Ashraf, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2S/c1-20(2)13-11-16(19-18-12-13)21-7-9-22(10-8-21)25(23,24)15-6-4-3-5-14(15)17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPJLPHJOWWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine |
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